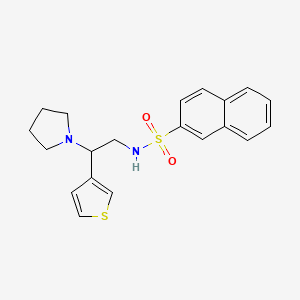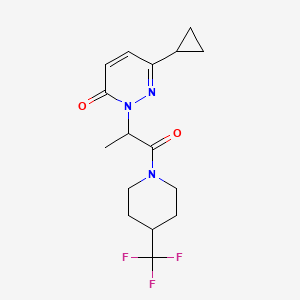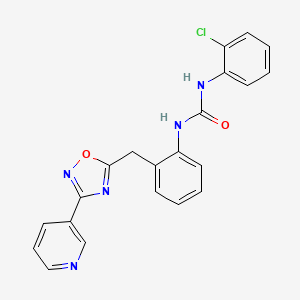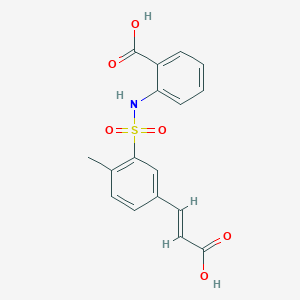
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, also known as PTEN inhibitor compound III, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of phosphatase and tensin homolog (PTEN), a tumor suppressor protein that is frequently mutated or lost in various types of cancer. In
Aplicaciones Científicas De Investigación
Chemical Sensing and Metal Ion Detection
Naphthoquinone derivatives, closely related to the chemical structure , have been utilized in the synthesis and characterization of ligands with remarkable molecular recognition abilities toward transition metal ions. Such compounds have exhibited high sensitivity and selectivity for detecting Cu2+ ions, highlighted by a noticeable color change upon complexation, indicating potential applications in chemical sensing and environmental monitoring (Gosavi-Mirkute et al., 2017).
Neuropharmacology and Neuroregeneration
Compounds structurally similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth. This implicates potential applications in neuropharmacology and regenerative medicine, particularly in the context of neural repair and neurodegenerative diseases (Williams et al., 2010).
Pharmacological Imaging
Naphthalene-sulfonamide derivatives have been developed as radiolabeled agents for positron emission tomography (PET) imaging, targeting specific receptors like CCR8. This indicates their potential application in the field of diagnostic imaging and targeted therapy, especially in oncology (Wang et al., 2008).
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c23-26(24,19-8-7-16-5-1-2-6-17(16)13-19)21-14-20(18-9-12-25-15-18)22-10-3-4-11-22/h1-2,5-9,12-13,15,20-21H,3-4,10-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPMRCIOGGJQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2374136.png)
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)





![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)


![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2374154.png)